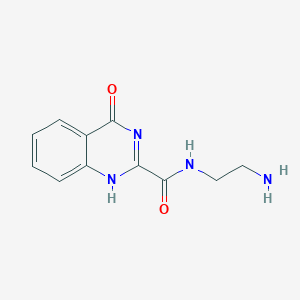![molecular formula C20H23N3O3 B252392 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B252392.png)
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPB is a selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, apoptosis, and DNA repair.
作用機序
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a selective inhibitor of the protein kinase CK2. CK2 plays a crucial role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide binds to the ATP-binding pocket of CK2 and inhibits its activity, leading to a decrease in the phosphorylation of CK2 substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity.
Biochemical and Physiological Effects:
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target CK2-dependent cellular processes without affecting other cellular processes. Additionally, 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One direction is to further explore its potential as a cancer therapy. This could involve testing its efficacy in combination with other cancer treatments or in different types of cancer. Another direction is to explore its potential as a treatment for inflammatory diseases and neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide and improve its solubility in water.
合成法
The synthesis of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-[(4-methyl-1-piperazinyl)carbonyl]aniline to form the final product, 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. The synthesis of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been optimized to produce high yields and purity.
科学的研究の応用
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Additionally, 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-methoxy-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23N3O3/c1-22-11-13-23(14-12-22)20(25)15-7-3-5-9-17(15)21-19(24)16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,24) |
InChIキー |
FYHQKFQVJFDNQZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-N-[2-(quinoline-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide](/img/structure/B252324.png)
![4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252326.png)
![4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252327.png)
![4-oxo-N-[2-(pyrazine-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide](/img/structure/B252328.png)

![2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B252338.png)
![N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252342.png)
![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252343.png)
![N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252345.png)
![N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252346.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]thiophene-2-carboxamide](/img/structure/B252348.png)
![N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}thiophene-2-carboxamide](/img/structure/B252349.png)
![5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide](/img/structure/B252351.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252353.png)